molecular formula C32H56N8O11 B14164965 L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine CAS No. 923585-03-9

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine

Katalognummer: B14164965
CAS-Nummer: 923585-03-9
Molekulargewicht: 728.8 g/mol
InChI-Schlüssel: GJRJEKVVUNNNNY-MDLMHBAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine is a peptide compound composed of eight amino acids: serine, valine, proline, leucine, glycine, serine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the peptide can occur at the methionine or cysteine residues if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Wirkmechanismus

The mechanism of action of L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Seryl-L-valyl-L-prolyl-L-isoleucine
  • L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
  • L-Phenylalanine, L-seryl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-serylglycyl-L-histidyl-L-valyl-L-leucyl-L-lysyl-L-alanyl-L-valyl

Uniqueness

L-Seryl-L-valyl-L-prolyl-L-leucylglycyl-L-seryl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes, differentiating it from other similar peptides.

Eigenschaften

CAS-Nummer

923585-03-9

Molekularformel

C32H56N8O11

Molekulargewicht

728.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C32H56N8O11/c1-15(2)11-20(37-30(48)22-9-8-10-40(22)31(49)24(16(3)4)38-27(45)19(33)13-41)28(46)34-12-23(43)36-21(14-42)29(47)35-18(7)26(44)39-25(17(5)6)32(50)51/h15-22,24-25,41-42H,8-14,33H2,1-7H3,(H,34,46)(H,35,47)(H,36,43)(H,37,48)(H,38,45)(H,39,44)(H,50,51)/t18-,19-,20-,21-,22-,24-,25-/m0/s1

InChI-Schlüssel

GJRJEKVVUNNNNY-MDLMHBAVSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.